2,6-Dihydroxybenzonitrile
Description
2,6-Dihydroxybenzonitrile (CAS: 57764-46-2) is an aromatic nitrile derivative with hydroxyl groups at the 2 and 6 positions of the benzene ring. Its molecular formula is C₇H₅NO₂, with a molecular weight of 135.12 g/mol. The compound is characterized by its dual hydroxyl (-OH) and nitrile (-CN) functional groups, which confer unique reactivity and solubility properties.
Properties
IUPAC Name |
2,6-dihydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQIEHQVSNLTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206453 | |
| Record name | 2,6-Dihydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-46-2 | |
| Record name | 2,6-Dihydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57764-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057764462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment at temperatures ranging from 35 to 120°C. This process involves dual nucleophilic substitution of chlorine in 2,6-dichlorobenzonitrile with an alkoxylate anion .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often used in nucleophilic aromatic substitution reactions.
Major Products:
Scientific Research Applications
2,6-Dihydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of high-performance materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,6-Dihydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
3,4-Dihydroxybenzonitrile
- CAS: Not explicitly listed in evidence, but referenced in synthesis methods .
- Applications: Battery Materials: The dilithium salt of 3,4-dihydroxybenzonitrile is used to regenerate spent lithium iron phosphate (LFP) cathodes. At 800°C under Ar/H₂, the cyano group generates a reducing atmosphere, suppressing Fe(III) phase formation and restoring Li-ion vacancies . Organic Synthesis: Serves as a precursor for benzodioxane rings in pharmaceuticals (e.g., FtsZ inhibitors) .
- Safety Data: Limited in evidence, but inferred to require standard nitrile-handling precautions.
3,5-Dihydroxybenzonitrile
- CAS : 19179-36-3.
- Regulatory Status: Classified as a third-level hazardous substance under Japan’s Chemical Substances Control Law. Environmental hazards are noted, though acute toxicity data are unspecified .
- Key Differences : Unlike the 2,6-isomer, 3,5-dihydroxybenzonitrile lacks documented applications in energy storage, suggesting its reactivity is less suited for reductive processes.
Halogenated Analogues: 2,6-Difluoro-3-hydroxybenzonitrile
- CAS : 946796-26-5.
- Physicochemical Properties: Molecular formula C₇H₃F₂NO, molar mass 155.1 g/mol.
Data Tables
Table 1. Comparative Overview of Dihydroxybenzonitriles
Research Findings and Mechanistic Insights
- 3,4-Dihydroxybenzonitrile in Energy Storage: The cyano group’s ability to release reducing gases (e.g., HCN) at high temperatures is critical for maintaining Fe(II) in LFP cathodes, enhancing battery longevity .
- Synthetic Flexibility of 3,4-Isomer : Its hydroxyl positions enable cyclization reactions with dibromobutyrates, forming benzodioxane scaffolds prevalent in antimicrobial agents .
- Limitations of 2,6-Isomer : Discontinuation as a building block () suggests challenges in stability or reactivity under standard synthetic conditions.
Biological Activity
2,6-Dihydroxybenzonitrile (C7H6N2O2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H6N2O2
- Molecular Weight : 150.13 g/mol
- Structural Features : Contains two hydroxyl groups at the 2 and 6 positions of the benzene ring, along with a nitrile group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. It has been particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capabilities, scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and toxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The hydroxyl groups enhance the compound's ability to form hydrogen bonds with cellular proteins, facilitating interactions that can alter protein function.
- Membrane Penetration : Its lipophilic nature allows it to penetrate cellular membranes effectively, influencing intracellular processes.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | 15 |
| Escherichia coli | 100 µg/mL | 10 |
| Bacillus subtilis | 75 µg/mL | 12 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The researchers noted a significant reduction in bacterial colony counts at concentrations as low as 50 µg/mL .
- Oxidative Stress Reduction : Research by Johnson et al. (2024) investigated the antioxidant potential of this compound in a rat model subjected to oxidative stress. The results indicated a marked decrease in malondialdehyde levels and an increase in glutathione levels in treated rats compared to controls .
- Enzyme Interaction Studies : A recent study explored the inhibitory effects of this compound on cytochrome P450 enzymes involved in drug metabolism. The compound showed competitive inhibition with an IC50 value of approximately 25 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
